5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride
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Overview
Description
5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride is a fluorinated aromatic sulfonyl compound with the molecular formula C10H9ClFNO2S and a molecular weight of 261.7 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride typically involves the sulfonation of naphthalene derivatives followed by fluorination and amination steps. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The use of automated systems and stringent quality control measures ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The amino group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction reactions can modify the amino group to produce different functionalized compounds .
Scientific Research Applications
5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Aminonaphthalene-2-sulfonic acid: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
1-Naphthylamine-6-sulfonic acid: Another naphthalene derivative with distinct chemical properties and uses.
Uniqueness
5-Aminonaphthalene-2-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
IUPAC Name |
5-aminonaphthalene-2-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S.ClH/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWALNGFCEFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)F)C(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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